Diammonium azelate

Aqueous Formulation Solubility Drug Delivery

Researchers requiring an azelaic acid derivative with high aqueous solubility face limitations with the free acid (2.14 g/L). Diammonium azelate solves this via ionic dissociation, enabling higher concentrations in water-based formulations. - Enhanced solubility vs. azelaic acid for antimicrobial rinses & lotions. - Provides ~12.6% nitrogen by weight, serving as a dual carbon/nitrogen source in microbial studies. - Volatile counterion enables synthesis of high-purity metal-organic frameworks (MOFs).

Molecular Formula C9H22N2O4
Molecular Weight 222.28 g/mol
CAS No. 63075-84-3
Cat. No. B12652788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium azelate
CAS63075-84-3
Molecular FormulaC9H22N2O4
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3
InChIKeyORKKMKUDEPWHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diammonium Azelate: Technical Profile & Procurement


Diammonium azelate (CAS 63075-84-3), the diammonium salt of nonanedioic acid, is an inorganic-organic salt with the molecular formula C₉H₂₂N₂O₄ and a molecular weight of 222.28 g/mol . It is synthesized via neutralization of azelaic acid with ammonia . While the parent acid, azelaic acid, is a well-established topical dermatological agent and polymer precursor, the diammonium salt form introduces distinct physicochemical and functional properties, including enhanced aqueous solubility and a balanced nitrogen source, which are critical for applications spanning antimicrobial formulations, agricultural nutrient delivery, and material science .

Diammonium Azelate vs. Other Azelates: Substitution Risks


Direct substitution of diammonium azelate with azelaic acid or other azelate salts (e.g., sodium, potassium) is not a neutral exchange due to fundamental differences in aqueous solubility, pH of solution, and the introduction of a biologically active counterion. Azelaic acid exhibits poor water solubility (2.14 g/L at 25°C [1]), limiting its utility in aqueous formulations without solubilizers. The diammonium salt, by contrast, dissociates to yield two ammonium ions per molecule, which can serve as a nitrogen source in agricultural or microbial culture media—a property absent in the free acid or its sodium salt. Furthermore, the pH of a diammonium azelate solution differs from that of sodium or potassium azelate, impacting compatibility with pH-sensitive excipients or biological systems . These distinctions render empirical testing essential before any substitution in a validated process.

Diammonium Azelate: Evidence vs. Comparators


Aqueous Solubility vs. Azelaic Acid

Diammonium azelate is reported to exhibit good water solubility, in contrast to the low aqueous solubility of azelaic acid (2.14 g/L at 25°C) [1]. While precise quantitative solubility data for diammonium azelate are not disclosed in public literature, the class-level inference holds that ammonium salts of dicarboxylic acids generally demonstrate higher aqueous solubility than their parent acids due to ionic dissociation .

Aqueous Formulation Solubility Drug Delivery

Antimicrobial Activity vs. Azelaic Acid

Diammonium azelate is reported to possess antimicrobial activity analogous to its parent compound, azelaic acid . Azelaic acid has established in vitro antibacterial activity against Propionibacterium acnes and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.03 mol/L to 0.25 mol/L (approximately 5.6–47 mg/mL) depending on the assay conditions [1]. The diammonium salt is expected to exhibit comparable activity upon dissociation in aqueous media; however, no direct comparative MIC data for diammonium azelate versus azelaic acid are available.

Antimicrobial Antibacterial Preservation

Nitrogen Content vs. Sodium/Potassium Azelate

Diammonium azelate contains two ammonium ions per molecule, equivalent to approximately 12.6% nitrogen by weight (calculated from molecular formula C₉H₂₂N₂O₄) . This structural feature distinguishes it from sodium or potassium azelate salts, which lack biologically available nitrogen. In agricultural or microbial culture contexts, the ammonium counterion can serve as a nitrogen source for plant growth or microbial metabolism, a property not offered by non-ammonium azelate salts .

Nutrient Delivery Agricultural Chemistry Microbial Culture

Diammonium Azelate: Research & Industrial Applications


High-Loading Aqueous Antimicrobial Formulations

Formulators developing water-based antimicrobial rinses, lotions, or preservative solutions may find diammonium azelate preferable to azelaic acid due to its qualitatively higher aqueous solubility . While precise solubility data are unavailable, the ionic nature of the diammonium salt is expected to circumvent the 2.14 g/L solubility limitation of the parent acid, potentially enabling higher active concentrations without organic co-solvents [1].

Controlled-Release Nitrogen/Azelate Fertilizers

In agricultural R&D, diammonium azelate presents a dual-functional candidate combining the antimicrobial or metabolic effects of the azelate anion with a nitrogen source from the ammonium counterion . With approximately 12.6% nitrogen by weight [1], it offers a unique profile among azelate salts, supporting studies on nutrient delivery systems where both nitrogen and the bioactive anion are co-delivered.

Microbial Fermentation Media Supplementation

Researchers investigating the effects of azelaic acid derivatives on microbial growth or metabolism in liquid culture may utilize diammonium azelate as a combined carbon/nitrogen source. The ammonium component can support microbial nitrogen requirements, while the azelate anion may exert metabolic effects or serve as a carbon skeleton, offering a simplified experimental design compared to separate addition of azelaic acid and ammonium salts .

Azelate-Based MOF & Coordination Polymer Precursor

Diammonium azelate serves as a soluble precursor for the synthesis of metal-azelate coordination polymers or metal-organic frameworks (MOFs). The ammonium counterion can be displaced by metal cations in aqueous solution, facilitating the formation of azelate-based extended structures without introducing non-volatile cations (e.g., Na⁺ or K⁺) that may remain as impurities in the final material .

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